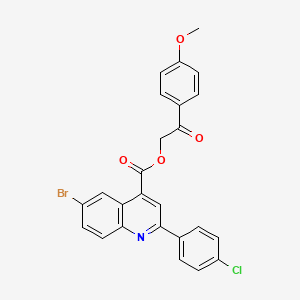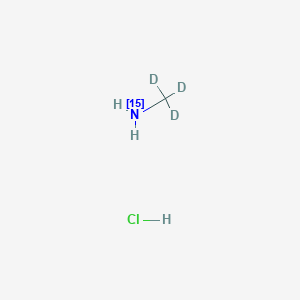
trideuteriomethan(15N)amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethan(15N)amine;hydrochloride is a compound that features isotopic labeling with deuterium and nitrogen-15. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethan(15N)amine;hydrochloride typically involves the use of deuterated and nitrogen-15 labeled precursors. One common method is the reductive amination of formaldehyde-d2 with ammonia-15N, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Trideuteriomethan(15N)amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include deuterated and nitrogen-15 labeled derivatives, which are valuable in various research applications .
Applications De Recherche Scientifique
Trideuteriomethan(15N)amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of trideuteriomethan(15N)amine;hydrochloride involves its incorporation into biological and chemical systems, where it acts as a labeled tracer. The deuterium and nitrogen-15 isotopes allow for precise tracking of the compound through various pathways, providing detailed information on reaction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine-15N,d3 hydrochloride: Similar in structure but lacks the deuterium labeling on the carbon atom.
Trimethylamine-13C3,15N hydrochloride: Contains carbon-13 labeling instead of deuterium.
Aminomethane-15N,d3 Hydrochloride: Another isotopically labeled amine with similar applications.
Uniqueness
Trideuteriomethan(15N)amine;hydrochloride is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This combination provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
CH6ClN |
|---|---|
Poids moléculaire |
71.53 g/mol |
Nom IUPAC |
trideuteriomethan(15N)amine;hydrochloride |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3,2+1; |
Clé InChI |
NQMRYBIKMRVZLB-CKHMYQJJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[15NH2].Cl |
SMILES canonique |
CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


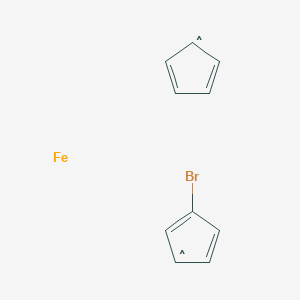
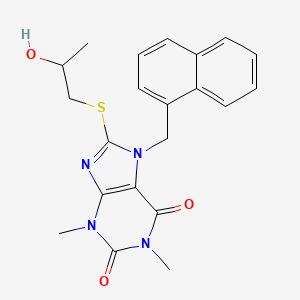
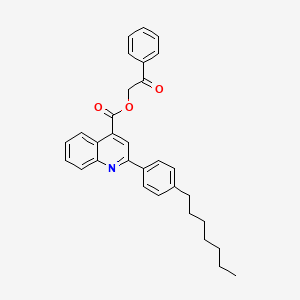
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)
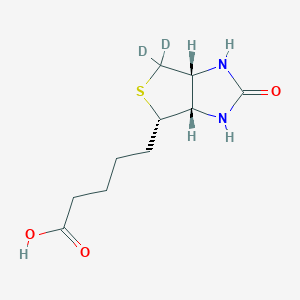
![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)
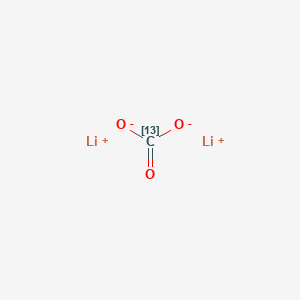
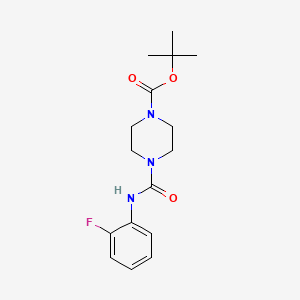
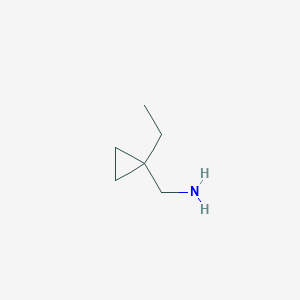
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
